Microwave-Assisted Synthesis of 5-Methyl-1H-pyrrolo[3,2-b]pyridine via Suzuki-Miyaura Cross-Coupling
5-Methyl-1H-pyrrolo[3,2-b]pyridine can be synthesized from 5-chloro-1H-pyrrolo[3,2-b]pyridine via palladium-catalyzed Suzuki-Miyaura cross-coupling with trimethylcyclotriboroxane under microwave irradiation . This method provides a practical, reproducible route for introducing the 5-methyl substituent onto the 4-azaindole core, enabling access to derivatives that are not readily available via direct functionalization of the parent heterocycle. In the reported protocol, the reaction proceeds at 120°C for 1 hour under microwave conditions, affording the target compound in 55% isolated yield with 96% purity, confirmed by 1H NMR and UPLC/MS analysis .
| Evidence Dimension | Synthetic yield and purity |
|---|---|
| Target Compound Data | 55% isolated yield, 96% purity |
| Comparator Or Baseline | Not available |
| Quantified Difference | Not applicable |
| Conditions | Microwave reactor, 5-chloro-1H-pyrrolo[3,2-b]pyridine (200 mg), trimethylcyclotriboroxane (0.20 mL), K2CO3 (540 mg), Pd(dppf)Cl2·CH2Cl2 (53 mg), 1,2-dimethoxyethane, 120°C, 1 h |
Why This Matters
This validated synthetic protocol provides a reliable route for obtaining 5-methyl-4-azaindole building blocks with acceptable yield and high purity, supporting reproducible medicinal chemistry campaigns.
